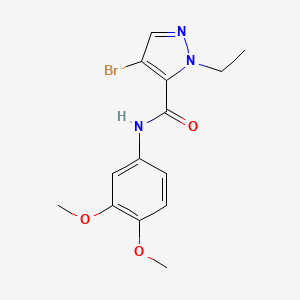![molecular formula C20H25NO2 B6061248 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as MCC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MCC is a yellow crystalline powder that is soluble in organic solvents and has a melting point of around 140°C.
Wirkmechanismus
The mechanism of action of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative diseases. By inhibiting the production of ROS, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may have a protective effect against these diseases.
Biochemical and Physiological Effects:
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is relatively stable and has a long shelf life, which makes it a convenient reagent to work with. However, one limitation of using 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of research is the development of new synthesis methods for 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be achieved through several methods, including the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine in the presence of a catalyst. Another method involves the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine in the presence of a reducing agent. 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can also be synthesized through the reaction of 2,5-cyclohexanedione with 4-methylcyclohexylamine under reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied extensively in scientific research for its potential applications in various fields. One of the most significant applications of 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is in the field of organic electronics, where it is used as a donor-acceptor material for organic solar cells. 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been studied for its potential use as an antitumor agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-7-9-17(10-8-14)21-13-18-19(22)11-16(12-20(18)23)15-5-3-2-4-6-15/h2-6,13-14,16-17,22H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBIJZRGNBGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methoxyphenyl)amino]-8-(propoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6061170.png)

![N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6061190.png)
![2-benzyl-6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B6061191.png)
![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061200.png)
![2-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6061228.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)